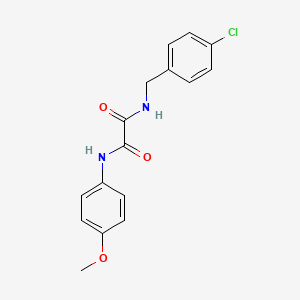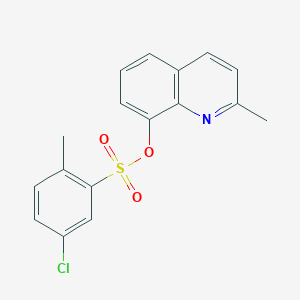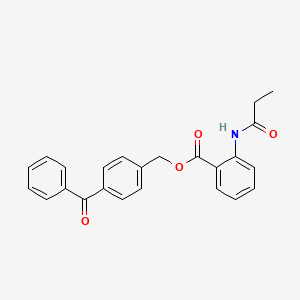![molecular formula C12H13NO2S B5129102 2,7-dimethyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5129102.png)
2,7-dimethyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-dimethyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific fields. This compound is commonly referred to as DOTOM or NS11394 and is a potent positive allosteric modulator of the GABA-A receptor.
Mecanismo De Acción
DOTOM works by binding to a specific site on the GABA-A receptor, known as the benzodiazepine site. This binding enhances the activity of the receptor, leading to increased inhibitory neurotransmission. DOTOM has been shown to enhance the activity of the receptor in a dose-dependent manner, with higher doses leading to greater enhancement.
Biochemical and Physiological Effects:
DOTOM has been shown to have a number of biochemical and physiological effects. In addition to enhancing the activity of the GABA-A receptor, DOTOM has been found to increase the release of dopamine in the brain. This effect is thought to be due to the modulation of the mesolimbic dopaminergic pathway, which is involved in reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of DOTOM is its potency as a positive allosteric modulator of the GABA-A receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of DOTOM is its solubility in water, which can make it difficult to use in certain experimental conditions.
Direcciones Futuras
There are a number of future directions for research on DOTOM. One area of interest is the potential use of DOTOM as a treatment for various neurological and psychiatric disorders. DOTOM has been found to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety, depression, and other mood disorders. Another area of interest is the development of more potent and selective positive allosteric modulators of the GABA-A receptor, which could have even greater therapeutic potential. Additionally, further research is needed to understand the long-term effects of DOTOM on neuronal function and behavior.
Métodos De Síntesis
DOTOM can be synthesized through a multi-step process involving the reaction of various intermediates. The synthesis of DOTOM involves the reaction of 4-chloro-2-nitroaniline, 2-methylthiophene, and ethyl 2-oxo-3-phenylpropanoate. The reaction mixture is then heated in the presence of a catalyst to yield DOTOM.
Aplicaciones Científicas De Investigación
DOTOM has been extensively studied for its potential applications in various scientific fields. One of the primary applications of DOTOM is in the field of neuroscience, where it has been found to enhance the activity of the GABA-A receptor. This receptor is the primary inhibitory receptor in the central nervous system and is responsible for regulating neuronal excitability. DOTOM has been shown to enhance the activity of this receptor, leading to increased inhibitory neurotransmission and decreased neuronal excitability.
Propiedades
IUPAC Name |
2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-6-3-4-8-9(5-6)16-11-10(8)12(14)15-7(2)13-11/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYORSNUCFAGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)OC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5129020.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5129033.png)


![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-propyl-2-pyridinamine](/img/structure/B5129052.png)

![methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5129064.png)

![3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5129080.png)
![5-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5129086.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5129088.png)
![3-isobutyl-1-(2-methoxyethyl)-8-[(1-methyl-1H-indol-3-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5129094.png)
![8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5129106.png)
